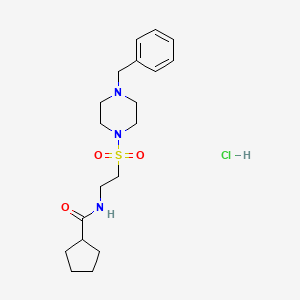
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C19H30ClN3O3S and its molecular weight is 415.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Many piperazine derivatives are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Actividad Biológica
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentanecarboxamide core with a sulfonamide side chain. Its molecular formula is C21H28ClN3O3S, and it has a molecular weight of approximately 438.0 g/mol. The IUPAC name is N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride.
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClN3O3S |
| Molecular Weight | 438.0 g/mol |
| IUPAC Name | N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride |
| InChI Key | IQMRBMJCLBFSSL-UHFFFAOYSA-N |
This compound likely exerts its biological effects through interactions with various receptors and enzymes. Compounds structurally related to piperazines often engage in non-covalent interactions, including hydrogen bonding and hydrophobic effects, which can modulate biochemical pathways such as signal transduction and neurotransmitter activity.
Potential Targets
- Acetylcholinesterase (AChE) : Similar compounds have been shown to inhibit AChE, leading to increased levels of acetylcholine, which may improve cognitive function in neurodegenerative conditions like Alzheimer's disease .
- Dopamine Receptors : The benzylpiperazine moiety suggests potential activity at dopamine receptors, which could be relevant for mood disorders and psychotic conditions.
In Vitro Studies
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Some derivatives have shown promise in preclinical models for their ability to enhance serotonergic and dopaminergic signaling.
- Antimicrobial Activity : Certain piperazine derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
Case Studies
- Cognitive Enhancement : A study investigating the effects of benzylpiperazine derivatives on memory deficits in Alzheimer's models showed significant improvements in cognitive performance when administered alongside AChE inhibitors .
- Mood Regulation : Research into the pharmacodynamics of piperazine derivatives indicated that modulation of serotonin receptors could lead to antidepressant-like effects, warranting further exploration of this compound in mood disorder treatments.
Propiedades
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S.ClH/c23-19(18-8-4-5-9-18)20-10-15-26(24,25)22-13-11-21(12-14-22)16-17-6-2-1-3-7-17;/h1-3,6-7,18H,4-5,8-16H2,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUHDKFRYJKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













